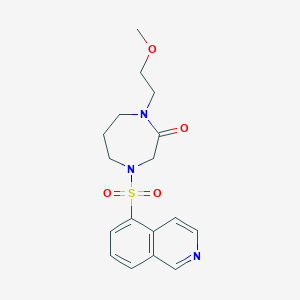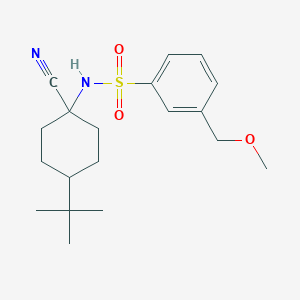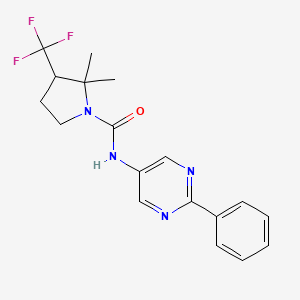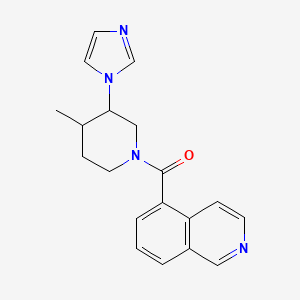
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes an isoquinoline moiety, a sulfonyl group, and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving appropriate diamine precursors and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a tool to investigate biological pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.
Quinoline Sulfonamides: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one is unique due to its combination of an isoquinoline moiety, a sulfonyl group, and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic development.
Eigenschaften
IUPAC Name |
4-isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-24-11-10-19-8-3-9-20(13-17(19)21)25(22,23)16-5-2-4-14-12-18-7-6-15(14)16/h2,4-7,12H,3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMFVIJRFURJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1=O)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970201.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B6970219.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B6970224.png)


![1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970253.png)
![2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole](/img/structure/B6970260.png)

![(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6970289.png)
![methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate](/img/structure/B6970297.png)

![2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide](/img/structure/B6970308.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4-methoxyphenyl)butan-2-yl]acetamide](/img/structure/B6970315.png)
![(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6970318.png)
